Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Description
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 4-methyl-substituted 2-oxochromen core. Key structural features include:
- Position 7: A benzyloxy group substituted with a 4-ethenylphenyl moiety.
- Position 3: An acetoxy group esterified with a methyl group.
- Position 4: A methyl substituent on the coumarin backbone.
Coumarins are widely studied for their biological activities (e.g., antimicrobial, anticancer) and photophysical properties.
Properties
IUPAC Name |
methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-4-15-5-7-16(8-6-15)13-26-17-9-10-18-14(2)19(12-21(23)25-3)22(24)27-20(18)11-17/h4-11H,1,12-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAHDODYYWCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the ethenylphenyl group and the methoxy substituent. The final step involves esterification to introduce the methyl acetate group.
Preparation of Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Ethenylphenyl Group: This step often involves a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Methoxy Substitution: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The final esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The ethenylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Physicochemical Properties
- Lipophilicity (logP) : Fluorinated analogs (e.g., ) exhibit higher logP values (estimated 2.5–3.5) compared to the target compound (logP ~2.1), due to halogen and alkyl groups .
- Reactivity : The ethenyl group in the target compound may confer susceptibility to oxidation or Michael addition reactions, unlike halogenated or alkylated analogs .
Biological Activity
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate, a compound belonging to the class of chromenones, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromenone backbone with a methoxy group and an ethenylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. The unique structural features contribute to its biological activity.
Mechanisms of Biological Activity
1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential as a natural antimicrobial agent.
Case Studies
-
Antioxidant Study
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity (Table 1).Concentration (µM) DPPH Reduction (%) 10 25 50 55 100 80 -
Anti-inflammatory Research
In vitro studies assessed the effect of this compound on TNF-alpha-induced inflammation in human fibroblast cells. Results indicated a dose-dependent inhibition of cytokine release, suggesting its potential role in anti-inflammatory therapies (Figure 1). Figure 1: Inhibition of TNF-alpha Release -
Antimicrobial Activity
A comparative study analyzed the antimicrobial efficacy of this compound against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
